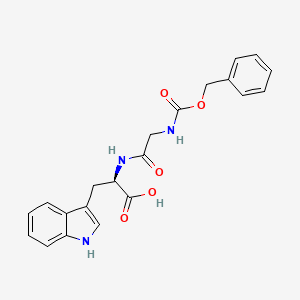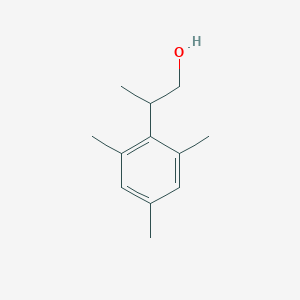
2-Mesitylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mesitylpropan-1-ol is an organic compound with the chemical formula C12H18O It is a derivative of propanol where the hydrogen atoms on the second carbon are replaced by a mesityl group (a benzene ring with three methyl groups attached at the 1, 3, and 5 positions)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Mesitylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of mesityl magnesium bromide with propanal. The reaction proceeds as follows: [ \text{MesitylMgBr} + \text{CH}_3\text{CH}_2\text{CHO} \rightarrow \text{this compound} ]
The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent the formation of by-products. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.
Industrial Production Methods
On an industrial scale, this compound can be produced through the hydroformylation of mesitylene followed by hydrogenation. The hydroformylation step involves the reaction of mesitylene with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form the corresponding aldehyde. This aldehyde is then hydrogenated to yield this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Mesitylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Mesitylpropanone or mesitylpropanoic acid.
Reduction: Mesitylpropane.
Substitution: Mesitylpropyl chloride or mesitylpropylamine.
Wissenschaftliche Forschungsanwendungen
2-Mesitylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Mesitylpropan-1-ol involves its interaction with various molecular targets and pathways. In biochemical reactions, it can act as a substrate for enzymes, leading to the formation of specific products. The mesityl group can influence the reactivity and selectivity of the compound in these reactions, making it a valuable tool in mechanistic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpropan-1-ol: Similar in structure but lacks the mesityl group.
2-Phenylpropan-1-ol: Contains a phenyl group instead of a mesityl group.
2,2-Dimethylpropan-1-ol: Contains two methyl groups on the second carbon instead of a mesityl group.
Uniqueness
2-Mesitylpropan-1-ol is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions and provides unique selectivity in biochemical processes compared to its similar compounds.
Eigenschaften
Molekularformel |
C12H18O |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2-(2,4,6-trimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H18O/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11,13H,7H2,1-4H3 |
InChI-Schlüssel |
DBXMHCIEGUDLGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(C)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


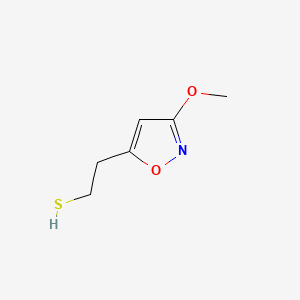
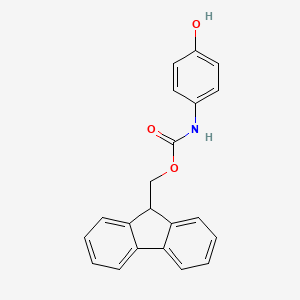
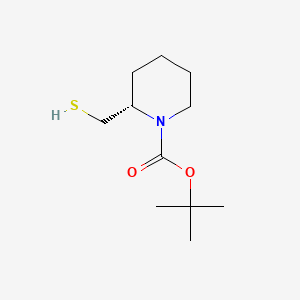


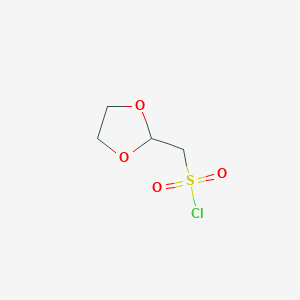
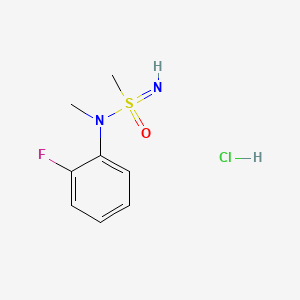
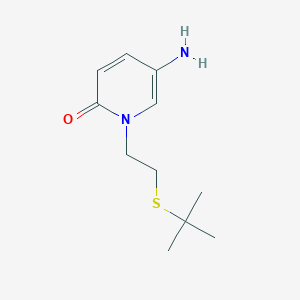
![Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide](/img/structure/B13474899.png)


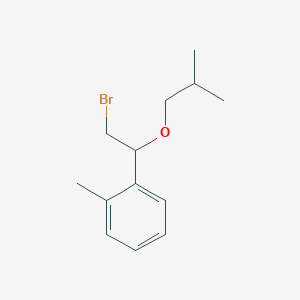
![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B13474936.png)
